molecular formula C8H18N2 B13948121 N-ethyl-N-methyl-4-Piperidinamine

N-ethyl-N-methyl-4-Piperidinamine

Cat. No.: B13948121
M. Wt: 142.24 g/mol
InChI Key: JTRGJKPTAQTNAS-UHFFFAOYSA-N
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Description

N-ethyl-N-methylpiperidin-4-amine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of both ethyl and methyl groups attached to the nitrogen atom at the fourth position of the piperidine ring. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methylpiperidin-4-amine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-ethyl-N-methylpiperidin-4-amine .

Industrial Production Methods: Industrial production of N-ethyl-N-methylpiperidin-4-amine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-ethyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Uniqueness: N-ethyl-N-methylpiperidin-4-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with molecular targets compared to its mono-substituted counterparts .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-ethyl-N-methylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-3-10(2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3

InChI Key

JTRGJKPTAQTNAS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CCNCC1

Origin of Product

United States

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